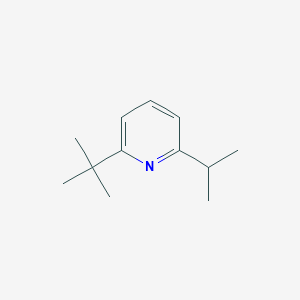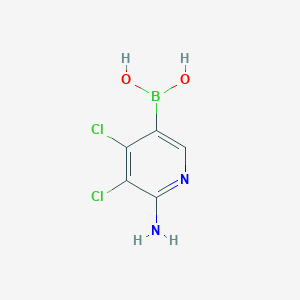
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group at the 6th position and two chlorine atoms at the 4th and 5th positions on a pyridine ring, along with a boronic acid group at the 3rd position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of (6-Amino-4,5-dichloropyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dichloropyridine.
Amination: The 4,5-dichloropyridine undergoes nucleophilic substitution with an amine source to introduce the amino group at the 6th position.
Borylation: The resulting 6-amino-4,5-dichloropyridine is then subjected to a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. This step introduces the boronic acid group at the 3rd position.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Analyse Des Réactions Chimiques
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid is known to undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The amino and chloro groups on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (6-Amino-4,5-dichloropyridin-3-yl)boronic acid exerts its effects is primarily through its interactions with other molecules via the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The amino and chloro groups on the pyridine ring also contribute to its reactivity, allowing for a range of chemical transformations.
Comparaison Avec Des Composés Similaires
(6-Amino-4,5-dichloropyridin-3-yl)boronic acid can be compared with other boronic acids and pyridine derivatives:
(6-Aminopyridin-3-yl)boronic acid: Lacks the chloro substituents, which can affect its reactivity and selectivity in chemical reactions.
(4,5-Dichloropyridin-3-yl)boronic acid: Lacks the amino group, which can influence its ability to form hydrogen bonds and interact with biological targets.
Phenylboronic acid: A simpler structure that is widely used in Suzuki-Miyaura coupling reactions but lacks the additional functional groups that provide versatility in this compound.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H5BCl2N2O2 |
|---|---|
Poids moléculaire |
206.82 g/mol |
Nom IUPAC |
(6-amino-4,5-dichloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BCl2N2O2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1,11-12H,(H2,9,10) |
Clé InChI |
JDWFBWKVPWFVRI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C(=C1Cl)Cl)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
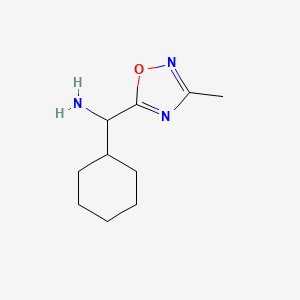
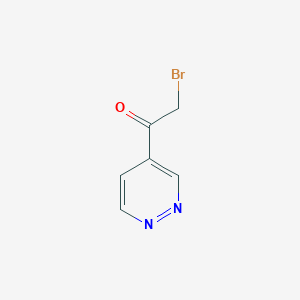
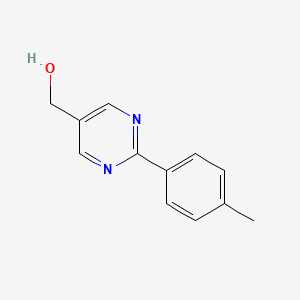
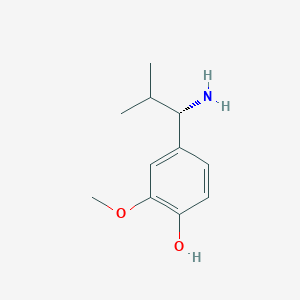


![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)

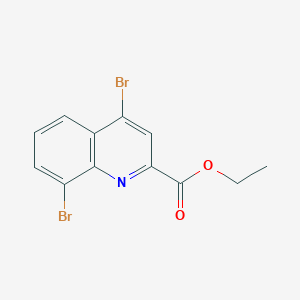
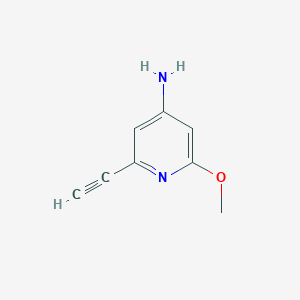
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
